molecular formula C₃₀H₄₀D₅CsNO₇P B1162619 Fosinopril-d5 Cesium

Fosinopril-d5 Cesium

Cat. No.: B1162619
M. Wt: 700.59
Attention: For research use only. Not for human or veterinary use.
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Description

Fosinopril-d5 Cesium is a deuterium-labeled analog of Fosinopril, a phosphinic acid-derived angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification of Fosinopril and its metabolites in biological matrices .

Properties

Molecular Formula

C₃₀H₄₀D₅CsNO₇P

Molecular Weight

700.59

Synonyms

(4S)​- 4-​Cyclohexyl-​1-​[[(R)​-​[(1S)​-​2-​methyl-​1-​(1-​oxopropoxy-d5)​propoxy]​(4-​phenylbutyl)​phosphinyl]​acetyl]​-L-​proline Cesium Salt

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₀H₄₀D₅CsNO₇P
  • Molecular Weight : 700.59 g/mol
  • CAS Number: Not available (NA)
  • Isotopic Labeling : Five deuterium atoms replace hydrogen at specific positions, ensuring minimal alteration to chemical behavior while providing distinct mass spectral signatures .
  • Application : Used in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research due to its stability and compatibility with high-sensitivity analytical methods .

Structural and Functional Comparisons

Fosinopril Sodium (Parent Compound)
  • Molecular Formula : C₃₀H₄₅NNaO₇P
  • Molecular Weight : 585.64–585.65 g/mol
  • CAS Number : 88889-14-9
  • Role: Prodrug of Fosinoprilat (active metabolite), used clinically to treat hypertension and heart failure .
  • Key Differences: Lacks deuterium labeling. Contains sodium as the counterion instead of cesium. Clinically active, unlike Fosinopril-d5 Cesium, which is non-therapeutic and reserved for research .
Fosinopril-d5 Sodium Salt
  • Molecular Formula : C₃₀H₄₀D₅NNaO₇P
  • Molecular Weight : 590.68 g/mol (Pharmaffiliates) ; 567.70 g/mol (CymitQuimica)
  • CAS Number : 1217513-43-3
  • Role: Deuterated internal standard for Fosinopril quantification.
  • Key Differences :
    • Sodium counterion instead of cesium.
    • Molecular weight discrepancies may arise from hydration states or salt forms .
Fosinoprilat-d5 Sodium Salt
  • Molecular Formula : C₂₃H₂₈D₅NNaO₇P
  • Molecular Weight : 462.51 g/mol
  • CAS Number : 1217522-63-8
  • Role: Deuterated metabolite of Fosinopril, used to study drug clearance pathways (hepatobiliary and renal) .
  • Key Differences: Smaller molecular structure due to removal of the ester prodrug moiety. Directly related to Fosinopril’s pharmacological activity, unlike this compound .

Analytical and Pharmacokinetic Comparisons

Table 1: Comparative Data for this compound and Related Compounds
Parameter This compound Fosinopril Sodium Fosinopril-d5 Sodium Salt Fosinoprilat-d5 Sodium Salt
Molecular Formula C₃₀H₄₀D₅CsNO₇P C₃₀H₄₅NNaO₇P C₃₀H₄₀D₅NNaO₇P C₂₃H₂₈D₅NNaO₇P
Molecular Weight 700.59 585.64–585.65 567.70–590.68 462.51
CAS Number NA 88889-14-9 1217513-43-3 1217522-63-8
Primary Application Internal Standard Therapeutic Drug Internal Standard Metabolic Studies
Isotopic Purity Not Reported N/A ≥98% ≥98%
Key Observations :

Counterion Impact: Cesium in this compound increases molecular weight compared to sodium salts, affecting solubility and chromatographic retention times . Sodium salts (e.g., Fosinopril Sodium) are preferred for clinical use due to better biocompatibility .

Deuterium Labeling: All deuterated analogs (this compound, Fosinopril-d5 Sodium Salt) are non-therapeutic and serve as internal standards, minimizing matrix effects in LC-MS .

Metabolic Relevance: Fosinoprilat-d5 Sodium Salt directly correlates with Fosinopril’s active metabolite, making it critical for studying drug elimination kinetics .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Fosinopril-d5 Cesium in a research setting?

  • Methodological Answer: Synthesis involves deuterium incorporation at specific positions (e.g., methyl groups) via acid-catalyzed exchange or catalytic deuteration. Characterization requires high-resolution mass spectrometry (HRMS) to confirm deuteration efficiency (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. For cesium salt formation, ion-pair chromatography (IPC) with evaporative light scattering detection (ELSD) is recommended to confirm stoichiometry .
  • Key Data: USP standards (e.g., USP Fosinopril Sodium RS) provide retention time benchmarks for HPLC validation (Table 1, ).

Q. How can researchers validate the purity of this compound using pharmacopeial guidelines?

  • Methodological Answer: Follow USP General Chapters <621> and <621.1> for chromatographic system suitability. Use a mobile phase of acetonitrile/water/phosphoric acid (4000:15:2) with a C18 column. Measure related compounds (e.g., Fosinopril Related Compounds A–F) against USP reference standards, ensuring impurities ≤0.3% per ICH Q3A guidelines .
  • Example Workflow:

StepParameterCriteria
1ColumnC18, 4.6 × 250 mm
2Flow rate1.5 mL/min
3DetectionUV at 210 nm

Advanced Research Questions

Q. How do unresolved diastereomers in this compound impact quantitative analysis, and what strategies mitigate this?

  • Methodological Answer: Diastereomers (e.g., Related Compounds B and C) co-elute under standard HPLC conditions. To resolve, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Alternatively, apply supercritical fluid chromatography (SFC) for higher resolution. Quantify unresolved peaks collectively and cross-validate via LC-MS/MS .
  • Case Study: USP Fosinopril Related Compound B (hemibarium salt) shows unresolved diastereomers at RRT 0.7; integrating these peaks ensures compliance with impurity limits .

Q. What experimental designs are appropriate for studying the stability of this compound under stress conditions?

  • Methodological Answer: Use ICH Q1A(R2)-compliant forced degradation studies:

  • Acidic/basic hydrolysis: 0.1N HCl/NaOH at 60°C for 24h.
  • Oxidation: 3% H2O2 at 25°C for 6h.
  • Photolysis: Expose to 1.2 million lux·hr UV/visible light.
    Monitor degradation via HPLC-UV and correlate with deuterium loss using isotope ratio mass spectrometry (IRMS) .

Q. How can researchers reconcile contradictory pharmacokinetic data for deuterated vs. non-deuterated fosinopril analogs?

  • Methodological Answer: Apply the PICOT framework to structure comparative studies:

  • Population: In vitro hepatic microsomes (human/rat).
  • Intervention: Fosinopril-d5 vs. Fosinopril.
  • Comparison: Metabolic half-life (t1/2) and CYP3A4 inhibition.
  • Outcome: Isotope effect (kH/kD > 2 indicates significant deuterium impact).
  • Time: 0–24h sampling.
    Use nonlinear mixed-effects modeling (NONMEM) to analyze inter-species variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in impurity profiles reported across different HPLC methods?

  • Methodological Answer: Discrepancies often arise from column selectivity (e.g., C8 vs. C18) or mobile phase pH. Validate methods using system suitability solutions containing this compound and Related Compound D. Apply principal component analysis (PCA) to impurity datasets to identify outlier conditions. Cross-reference with USP PF Vol. 32(3) acceptance criteria .

Methodological Frameworks

Q. What frameworks ensure ethical and rigorous research question formulation for this compound studies?

  • Answer: Use the FINER criteria :

  • Feasible: Access to deuterated precursors (e.g., D2O, CD3I).
  • Novel: Focus on understudied isotope effects in ACE inhibition.
  • Ethical: Adhere to ICH S7A for preclinical safety.
  • Relevant: Align with FDA guidelines on deuterated drugs .

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